molecular formula C12H11Cl2NO2 B8316796 1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline

1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline

Cat. No.: B8316796
M. Wt: 272.12 g/mol
InChI Key: IBCZOOKDYXVOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline is a useful research compound. Its molecular formula is C12H11Cl2NO2 and its molecular weight is 272.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

1,5-dichloro-3-(2-methoxyethoxy)isoquinoline

InChI

InChI=1S/C12H11Cl2NO2/c1-16-5-6-17-11-7-9-8(12(14)15-11)3-2-4-10(9)13/h2-4,7H,5-6H2,1H3

InChI Key

IBCZOOKDYXVOFB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=C2C=CC=C(C2=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (646 mg, 4.67 mmol) was added to a solution of 1,5-dichloroisoquinolin-3-ol (500 mg, 2.336 mmol) and 1-bromo-2-methoxyethane (357 mg, 2.57 mmol) and heated to 50° C. for 3 hrs. After 3 hrs the reaction was diluted with water and extracted with EtOAc (2×). The organic layer was washed with water followed by brine, dried over MgSO4, filtered and evaporated to give the crude product 1,5-dichloro-3-(2-methoxyethoxy)isoquinoline (550 mg, 87% yield), which was used as is in the next step. MS: MS m/z 272.1(M++1).
Quantity
646 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.